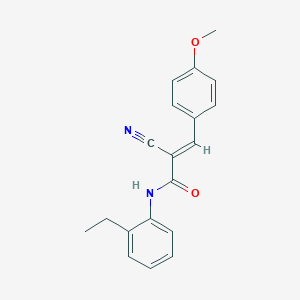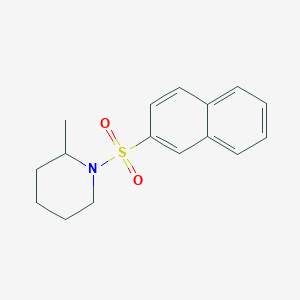
2-Methyl-1-(2-naphthylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-naphthylsulfonyl)piperidine (also known as JNJ-42153605) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to have significant pharmacological activity.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(2-naphthylsulfonyl)piperidine involves its ability to selectively inhibit the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and improved neurological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-(2-naphthylsulfonyl)piperidine have been studied extensively in animal models. It has been shown to improve locomotor activity in rodents and to have potential as a treatment for ADHD. Additionally, it has been shown to have potential as a treatment for cocaine addiction due to its ability to block the reuptake of dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-1-(2-naphthylsulfonyl)piperidine in lab experiments include its high selectivity for the dopamine transporter and its potential therapeutic applications. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-Methyl-1-(2-naphthylsulfonyl)piperidine. These include further studies on its potential therapeutic applications, as well as investigations into its potential side effects and long-term safety. Additionally, research on its mechanism of action could lead to the development of more effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 2-Methyl-1-(2-naphthylsulfonyl)piperidine involves the reaction of 2-naphthylsulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-Methyl-1-(2-naphthylsulfonyl)piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have significant activity as a selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
Nom du produit |
2-Methyl-1-(2-naphthylsulfonyl)piperidine |
|---|---|
Formule moléculaire |
C16H19NO2S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-methyl-1-naphthalen-2-ylsulfonylpiperidine |
InChI |
InChI=1S/C16H19NO2S/c1-13-6-4-5-11-17(13)20(18,19)16-10-9-14-7-2-3-8-15(14)12-16/h2-3,7-10,12-13H,4-6,11H2,1H3 |
Clé InChI |
OOOQEIVNFBBALE-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC1CCCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
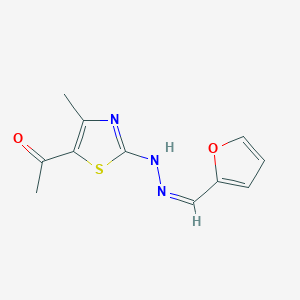
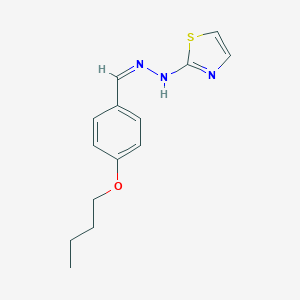

![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)
![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)
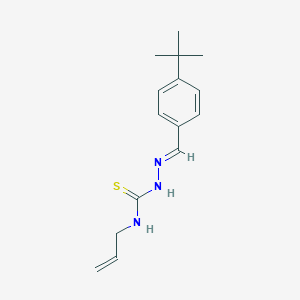
![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)
